(-)-Mandelic acid

説明

(r)-Mandelic acid has been reported in Pisolithus tinctorius, Pisolithus arhizus, and other organisms with data available.

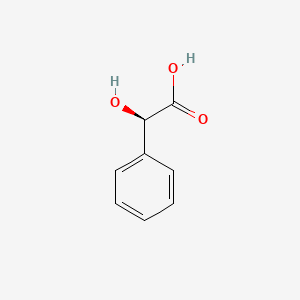

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYDHOAUDWTVEP-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046523 | |

| Record name | D-(-)-Mandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-71-2 | |

| Record name | (-)-Mandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandelic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Mandelic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02280 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, (.alpha.R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-(-)-Mandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-hydroxy-2-phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDELIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPL7YW1M9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-mandelic Acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of (-)-Mandelic Acid from Bitter Almonds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (-)-mandelic acid, a valuable chiral building block in the pharmaceutical industry, utilizing bitter almonds (Prunus dulcis var. amara) as a natural starting material. The process leverages the enzymatic hydrolysis of amygdalin, a cyanogenic glycoside abundant in bitter almonds, to yield mandelonitrile, which is subsequently converted to the target enantiomerically pure acid. This document details the biosynthetic pathway of amygdalin, enzymatic and chemical conversion methodologies, and protocols for chiral resolution. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and implementation in a research and development setting.

Introduction

This compound, or (S)-mandelic acid, is a crucial chiral intermediate in the synthesis of numerous pharmaceuticals, including antibiotics and antitumor agents. Its production through enantioselective methods is of significant interest. Bitter almonds present a renewable and natural source for the synthesis of mandelic acid precursors. They contain high concentrations of amygdalin, which can be enzymatically hydrolyzed to produce mandelonitrile, the direct precursor to mandelic acid.[1][2] This guide outlines the scientific principles and experimental procedures for the efficient and stereoselective synthesis of this compound from this botanical source.

Biosynthesis of Amygdalin in Bitter Almonds

The accumulation of amygdalin in bitter almonds is a result of a multi-step enzymatic pathway originating from the amino acid L-phenylalanine. This process is catalyzed by a series of enzymes, primarily belonging to the cytochrome P450 and UDP-glucosyltransferase families. The key steps are:

-

Conversion of L-phenylalanine to mandelonitrile: This initial conversion is catalyzed by two cytochrome P450 enzymes, PdCYP79D16 and PdCYP71AN24.[3][4][5]

-

Formation of prunasin: Mandelonitrile is then glucosylated by UDP-glucosyltransferase to form prunasin.[2][6]

-

Formation of amygdalin: A second glucose molecule is added to prunasin, a reaction catalyzed by specific glucosyltransferases (PdUGT94AF1 and PdUGT94AF2), to yield amygdalin.[3][4][5]

This biosynthetic pathway is predominantly active in the tegument and cotyledons of the bitter almond kernel during its development.[3]

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. crdd.osdd.net [crdd.osdd.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

Engineering Nature's Blueprint: A Technical Guide to (-)-Mandelic Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

(-)-Mandelic acid, a chiral α-hydroxy acid, is a critical building block in the pharmaceutical industry, primarily for the synthesis of semisynthetic penicillins, cephalosporins, and other valuable drugs. Traditional chemical synthesis routes often involve hazardous reagents and produce racemic mixtures, necessitating costly and inefficient resolution steps. In contrast, biotechnological production through microbial fermentation and enzymatic catalysis offers a sustainable, stereoselective, and environmentally benign alternative. This technical guide provides an in-depth overview of the core biosynthetic pathways for this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Core Biosynthetic Strategies

The biosynthesis of this compound can be broadly categorized into two main approaches: de novo synthesis from simple carbon sources in engineered microorganisms and biocatalytic conversion of precursor molecules.

De Novo Biosynthesis from Glucose

Metabolic engineering of platform organisms like Escherichia coli and Saccharomyces cerevisiae has enabled the production of this compound directly from glucose.[1][2][3][4] This strategy involves the heterologous expression of key enzymes and the optimization of native metabolic pathways to channel carbon flux towards the desired product.

A common strategy involves leveraging the shikimate pathway to produce phenylpyruvate, a key precursor to mandelic acid.[1][2] The introduction of a hydroxymandelate synthase (HmaS) from organisms like Amycolatopsis orientalis allows for the conversion of phenylpyruvate to (S)-mandelic acid.[4][5] To achieve the desired (R)-enantiomer, a multi-enzyme cascade can be introduced, including a hydroxymandelate oxidase (Hmo) and a D-mandelate dehydrogenase (DMD).[4]

Biocatalytic Conversion of Precursors

This approach utilizes whole cells or purified enzymes to convert specific precursors into this compound. Common starting materials include styrene, L-phenylalanine, and mandelonitrile.

-

From Styrene: An artificial enzyme cascade involving a styrene monooxygenase (SMO), an epoxide hydrolase (StEH), and an alditol oxidase (AldO) can convert styrene to (R)-mandelic acid.[6][7][8][9]

-

From L-Phenylalanine: By incorporating a phenylalanine ammonia lyase (PAL) and a phenylacrylic acid decarboxylase (PAD) into the styrene conversion pathway, L-phenylalanine can be channeled towards the synthesis of (R)-mandelic acid.[6][8]

-

From Mandelonitrile: The enantioselective hydrolysis of racemic mandelonitrile using nitrilases is a well-established method for producing (R)-(-)-mandelic acid.[10][11][12] This process often takes advantage of dynamic kinetic resolution, where the unreacted (S)-mandelonitrile spontaneously racemizes, allowing for theoretical yields approaching 100%.[13][14] Another route involves the use of (R)-specific oxynitrilases (hydroxynitrile lyases) to synthesize (R)-mandelonitrile from benzaldehyde and cyanide, followed by hydrolysis.[15]

Quantitative Data on this compound Biosynthesis

The following tables summarize key quantitative data from various biosynthetic studies, providing a comparative overview of the different production strategies.

Table 1: De Novo Biosynthesis of Mandelic Acid from Glucose

| Organism | Key Enzymes Expressed | Product | Titer (g/L) | Enantiomeric Excess (ee) | Reference |

| Escherichia coli | Hydroxymandelate synthase (HmaS) | (S)-Mandelic Acid | 0.74 | >99% | [4] |

| Escherichia coli | HmaS, Hydroxymandelate oxidase (Hmo), D-mandelate dehydrogenase (DMD) | (R)-Mandelic Acid | 0.68 | >99% | [4] |

| Escherichia coli | Engineered shikimate pathway, HMAS from Actinosynnema mirum | Mandelic Acid | 9.58 | Not Specified | [1][3][16] |

| Saccharomyces cerevisiae | Engineered aromatic amino acid pathway, HmaS from Amycolatopsis orientalis | Mandelic Acid | 0.236 | Not Specified | [2] |

Table 2: Biocatalytic Conversion to (R)-(-)-Mandelic Acid

| Precursor | Biocatalyst | Product | Titer (g/L) | Enantiomeric Excess (ee) | Reference |

| (R,S)-Mandelonitrile | Recombinant E. coli expressing nitrilase from Burkholderia cenocepacia | (R)-(-)-Mandelic Acid | 350 | 97.4% | [10] |

| Styrene | Engineered E. coli with a three-enzyme cascade | (R)-Mandelic Acid | 1.52 | >99% | [6][7][8][9] |

| L-Phenylalanine | Engineered E. coli with a five-enzyme cascade | (R)-Mandelic Acid | 0.913 | >99% | [6][8] |

| Glycerol | Co-culture of engineered E. coli strains | (R)-Mandelic Acid | 0.760 | >99% | [6][8] |

| Glucose | Co-culture of engineered E. coli strains | (R)-Mandelic Acid | 0.455 | >99% | [6][8] |

Key Biosynthetic Pathways and Experimental Workflows

Visual representations of the core biosynthetic pathways and a generalized experimental workflow for microbial production are provided below.

References

- 1. Metabolic Engineering of Escherichia coli for De Novo Biosynthesis of Mandelic Acid [mdpi.com]

- 2. Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Metabolic engineering of the L-phenylalanine pathway in Escherichia coli for the production of S- or R-mandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journal.hep.com.cn [journal.hep.com.cn]

- 7. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Production of (<i>R</i>)-mandelic acid from styrene, <i>L-</i>phenylalanine, glycerol, or glucose via cascade biotransformations - ProQuest [proquest.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Biocatalytic production of mandelic acid and analogues: a review and comparison with chemical processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biocatalytic production of mandelic acid and analogues: a review and comparison with chemical processes | Semantic Scholar [semanticscholar.org]

- 15. d-nb.info [d-nb.info]

- 16. mdpi.com [mdpi.com]

(-)-Mandelic acid enantiomers and racemic mixtures

An In-depth Technical Guide to (-)-Mandelic Acid Enantiomers and Racemic Mixtures

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, its enantiomers ((R)- and (S)-mandelic acid), and its racemic form. Mandelic acid, a chiral α-hydroxy acid, is a critical building block in the synthesis of many pharmaceuticals and serves as a valuable chiral resolving agent.[1][2] Understanding the distinct properties and behaviors of its enantiomers is paramount for applications in drug development, asymmetric synthesis, and analytical chemistry.

Core Concepts: Enantiomers and Racemic Mixtures

Mandelic acid possesses a chiral center at the α-carbon, leading to the existence of two non-superimposable mirror images known as enantiomers: (R)-(-)-mandelic acid and (S)-(+)-mandelic acid. A 50:50 mixture of these two enantiomers is referred to as a racemic mixture or (±)-mandelic acid. While enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they exhibit different interactions with other chiral molecules and rotate plane-polarized light in equal but opposite directions.[3][4] This differentiation is crucial in biological systems where receptors and enzymes are chiral, often leading to one enantiomer being therapeutically active while the other may be inactive or even cause adverse effects.[5]

Quantitative Data Summary

The distinct physical properties of mandelic acid enantiomers and their racemic mixture are summarized below. These values are critical for their identification, characterization, and separation.

| Property | (±)-Mandelic Acid (Racemic) | (R)-(-)-Mandelic Acid | (S)-(+)-Mandelic Acid |

| Melting Point (°C) | 120–122[5] | 131–134[5][6] | 131-134 |

| Specific Rotation ([α]D) | 0° | -154° to -160°[7] | +154° to +160° |

| Molecular Formula | C₈H₈O₃ | C₈H₈O₃ | C₈H₈O₃ |

| Molar Mass ( g/mol ) | 152.15 | 152.15 | 152.15 |

Experimental Protocols

The separation of mandelic acid enantiomers is a common and critical procedure in both academic and industrial settings. Below are detailed methodologies for common resolution and analytical techniques.

Classical Resolution via Diastereomeric Salt Formation

This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by crystallization.[4] A widely used resolving agent for mandelic acid is (1R,2S)-(-)-ephedrine.[5][6]

Protocol: Resolution of (±)-Mandelic Acid with (1R,2S)-(-)-Ephedrine

-

Diastereomeric Salt Formation:

-

Dissolve (±)-mandelic acid and a molar equivalent of (1R,2S)-(-)-ephedrine in 95% ethanol.

-

Allow the solution to stand at room temperature. The diastereomeric salt, [(1R,2S)-(-)-ephedrine][(R)-(-)-mandelate], will preferentially precipitate out of the solution.[6]

-

Collect the precipitate by vacuum filtration.

-

-

Recrystallization for Purification:

-

To improve the purity of the diastereomeric salt, recrystallize it from a minimal amount of hot methanol.[5]

-

Allow the solution to cool slowly to room temperature to form high-purity crystals.

-

Collect the purified crystals by vacuum filtration. The melting point of the recrystallized salt should be approximately 168–170 °C.[6]

-

-

Liberation of the Enantiomer:

-

Suspend the purified diastereomeric salt in water.

-

Add 6 M HCl to neutralize the ephedrine and liberate the (R)-(-)-mandelic acid.[6]

-

Extract the aqueous solution with an organic solvent such as tert-butyl methyl ether (TBME).

-

Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield solid (R)-(-)-mandelic acid.[6]

-

-

Analysis:

-

Determine the melting point of the recovered (R)-(-)-mandelic acid (expected: 132–134 °C).[6]

-

Measure the specific rotation using a polarimeter to determine the optical purity.

-

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating enantiomers and determining enantiomeric excess. This method often utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Protocol: HPLC Analysis of Mandelic Acid Enantiomers

-

Instrumentation:

-

An HPLC system equipped with a quaternary pump, vacuum degasser, column oven, UV detector, and autosampler.[8]

-

-

Chiral Column:

-

A CHIRALPAK® IC column (250 mm × 4.6 mm, 5 µm) is effective for the baseline resolution of mandelic acid enantiomers.[8]

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol).[8]

-

Add 0.1% trifluoroacetic acid (TFA) to the mobile phase to improve peak shape for these acidic compounds.[8]

-

Filter the mobile phase through a 0.45 µm filter and degas it ultrasonically before use.[9]

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject a standard solution of racemic mandelic acid to determine the retention times of the (R) and (S) enantiomers.

-

Inject the sample solution and integrate the peak areas to calculate the enantiomeric excess (% ee).

-

Gas Chromatography (GC) Analysis

GC can also be used for the chiral separation of mandelic acid enantiomers, but it requires derivatization to increase the volatility and thermal stability of the analyte.[1][10]

Protocol: GC Analysis of Mandelic Acid Enantiomers

-

Derivatization (Esterification):

-

Dissolve the mandelic acid sample in an alcohol, such as isopropanol.

-

Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

-

Heat the mixture to form the corresponding isopropyl esters.[1]

-

For enhanced sensitivity with an electron-capture detector (ECD), a subsequent derivatization of the hydroxyl group with pentafluoropropionic anhydride can be performed.[1]

-

-

Instrumentation:

-

A gas chromatograph equipped with a flame ionization detector (FID) or an electron-capture detector (ECD).

-

A chiral capillary column, such as a CP Chirasil-Dex-CB column.[1]

-

-

Chromatographic Conditions:

-

The specific temperature program and carrier gas flow rate will depend on the column and the specific derivative being analyzed. These parameters should be optimized to achieve baseline separation of the enantiomeric derivatives.

-

-

Analysis:

-

Inject the derivatized sample into the GC.

-

Identify the peaks corresponding to the (R) and (S) enantiomer derivatives based on their retention times.

-

Quantify the enantiomers by integrating the peak areas.

-

Visualizations

Bacterial Mandelic Acid Degradation Pathway

In some bacteria, such as Pseudomonas putida, mandelic acid is metabolized through a specific enzymatic pathway. This pathway is of interest for biotechnological applications, including biocatalysis and the synthesis of chiral compounds.[11][12]

Caption: Bacterial degradation pathway of mandelic acid in Pseudomonas putida.

Experimental Workflow for Chiral Resolution

The logical flow of a classical chiral resolution experiment involves several key stages, from the initial racemic mixture to the final, purified enantiomer.

References

- 1. Determination of mandelic acid enantiomers in urine by gas chromatography and electron-capture or flame ionisation detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00576G [pubs.rsc.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solved Mandelic acid 3 Mandelic acid is a chiral carboxylic | Chegg.com [chegg.com]

- 8. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Spectroscopic Characterization of (-)-Mandelic Acid: A Technical Guide

An in-depth technical guide or whitepaper on the core.

Introduction

(-)-Mandelic acid, or (R)-Mandelic acid, is an aromatic alpha-hydroxy acid widely utilized in the pharmaceutical industry as a key chiral building block for synthesizing various optically active drugs, including penicillins and cephalosporins.[1][2] Its antibacterial properties also make it a valuable component in dermatological formulations.[1][2] Given its importance, rigorous characterization of its structure and stereochemical purity is critical for quality control and drug development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering detailed experimental protocols and reference data for researchers and scientists.

The characterization of a chiral molecule like this compound is a multi-step process that involves confirming its chemical structure and assessing its enantiomeric purity. A typical workflow integrates several spectroscopic methods to provide orthogonal data, ensuring a complete and accurate analysis.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Data Presentation: ¹H and ¹³C NMR

The chemical shifts of this compound are highly dependent on the solvent used. Below are reference data in common deuterated solvents.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in DMSO-d₆ (400 MHz)[3] | Chemical Shift (δ) in H₂O (500 MHz)[4] | Multiplicity |

| Phenyl (C₆H₅) | ~7.25-7.45 | 7.35 - 7.50 | Multiplet |

| Methine (α-H) | ~5.0 | 5.12 | Singlet/Doublet |

| Hydroxyl (α-OH) | Varies | Not observed | Broad Singlet |

| Carboxyl (COOH) | Varies | Not observed | Broad Singlet |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Theoretical Chemical Shift (δ)[5] | Notes |

| Carbonyl (C=O) | ~174.5 | Sensitive to solvent and pH |

| Phenyl (C-ipso) | ~140.8 | Carbon attached to the chiral center |

| Phenyl (C-ortho, meta, para) | ~127-129 | Multiple peaks expected |

| Methine (α-C) | ~73.5 | Carbon of the chiral center |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-15 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A higher number of scans is typically required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

For determining enantiomeric excess, a chiral solvating agent (CSA) like (R)-VAPOL-PA can be added to the NMR sample.[6] This induces chemical shift non-equivalence between the enantiomers, allowing for their quantification by integrating the separated proton signals.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mandelic acid(611-71-2) 1H NMR [m.chemicalbook.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000703) [hmdb.ca]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

(-)-Mandelic acid solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of (-)-Mandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. The information presented herein is intended to support research, development, and formulation activities by providing key solubility data, outlining experimental methodologies for its determination, and illustrating the factors that influence its dissolution.

Introduction to this compound

This compound, also known as (R)-(-)-Mandelic acid, is an aromatic alpha-hydroxy acid (AHA). It is a white crystalline solid with the chemical formula C₈H₈O₃.[1][2] Due to the presence of a chiral center, it exists as two enantiomers, (R)- and (S)-, and a racemic mixture.[3] this compound is a key chiral building block in the synthesis of various pharmaceuticals, including penicillins and cephalosporins.[4][5] Its antibacterial properties also lead to its use in dermatological formulations and as a urinary antiseptic.[2][4] A thorough understanding of its solubility is critical for its application in organic synthesis, drug formulation, and purification processes.

Solubility Data

This compound is partly soluble in water and demonstrates high solubility in polar organic solvents.[4][6] Its solubility is significantly influenced by temperature, with solubility increasing as temperature rises.[1][7][8] The quantitative solubility data in various solvents are summarized in the tables below.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 20 | 15.0 | [9] |

| 24 | 17.25 | [2] |

| 25 | ~11.0 | [4][5][10] |

| Not Specified | 15.87 | [3][11] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Unit | Reference |

| Ethanol | Not Specified | Freely Soluble | - | [4][5] |

| Ethanol | Not Specified | ~3.0 | g/100 mL | [12] |

| Isopropanol | Not Specified | Freely Soluble | - | [4][5] |

| Diethyl Ether | Not Specified | Soluble | - | [2][11] |

| Methanol | Not Specified | More soluble than in water | - | [1] |

| Dimethylformamide (DMF) | Not Specified | ~3.0 | g/100 mL | [12] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~2.0 | g/100 mL | [12] |

| Chloroform | Not Specified | Less Soluble | - | [2] |

| Petroleum Ether | Not Specified | Insoluble | - | [2] |

| (S)-methyl lactate | 25 | ~38.1 | g/100g solvent | [13] |

| (S)-propyl lactate | 25 | ~25.2 | g/100g solvent | [13] |

| (S)-butyl lactate | 25 | ~20.3 | g/100g solvent | [13] |

Note: The term "Freely Soluble" generally implies a solubility of 1 part solute in 1 to 10 parts solvent.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical experimental procedure. The data presented in this guide are derived from established methodologies, primarily the isothermal equilibrium method and nonisothermal techniques.

Isothermal Shake-Flask Method

The most common technique for solubility measurement is the isothermal shake-flask (or stirred-flask) method.[14]

-

Preparation : An excess amount of solid this compound is added to a known volume of the solvent in a sealed vessel, such as a jacketed glass reactor or a flask in a thermostated shaker bath.

-

Equilibration : The mixture is agitated (stirred or shaken) at a constant temperature for a sufficient duration (typically 24 hours or more) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[15]

-

Phase Separation : After equilibration, agitation is stopped, and the suspension is allowed to stand, permitting the excess solid to sediment.

-

Sampling : A sample of the clear supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any undissolved solid particles from being collected.

-

Analysis : The concentration of this compound in the filtered sample is determined using a validated analytical technique. Common methods include:

-

Gravimetric Analysis : A known mass or volume of the saturated solution is evaporated to dryness, and the mass of the residual solute is measured.[14]

-

High-Performance Liquid Chromatography (HPLC) : The solution is appropriately diluted and analyzed by HPLC with UV detection to determine the precise concentration.[15]

-

Nonisothermal Method (Differential Scanning Calorimetry - DSC)

An alternative method involves the use of Differential Scanning Calorimetry (DSC).[8]

-

Preparation : A sample containing a known mass ratio of this compound and the solvent is prepared in a sealed DSC pan, with an excess of the solid solute.

-

Heating Program : The sample is subjected to a linear heating program at a slow, controlled rate (e.g., 1 K/min).[8]

-

Detection : The instrument records the heat flow into the sample. The end of the dissolution process is marked by the end of the melting/dissolution endotherm. This temperature corresponds to the saturation temperature for the specific composition prepared.

-

Data Interpretation : By running multiple samples with different compositions, a temperature-solubility curve can be constructed.

Visualizations: Workflows and Relationships

To better illustrate the processes and principles involved, the following diagrams are provided.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. DL-Mandelic acid CAS#: 611-72-3 [m.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Mandelic acid CAS#: 611-71-2 [m.chemicalbook.com]

- 5. Mandelic acid | 611-71-2 [chemicalbook.com]

- 6. Mandelic Acid | Fisher Scientific [fishersci.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chembk.com [chembk.com]

- 10. This compound | C8H8O3 | CID 11914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mandelic acid - Wikipedia [en.wikipedia.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. ir.ucc.edu.gh [ir.ucc.edu.gh]

- 14. researchgate.net [researchgate.net]

- 15. ir.ucc.edu.gh [ir.ucc.edu.gh]

The Indispensable Role of (-)-Mandelic Acid in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

(-)-Mandelic acid, a versatile chiral alpha-hydroxy acid, serves as a critical building block and resolving agent in the synthesis of a wide array of pharmaceutical compounds. Its unique structural properties and the high demand for enantiomerically pure drugs have cemented its importance in the pharmaceutical industry. This guide provides a comprehensive overview of the applications of this compound, detailing its use as a precursor in the synthesis of various drug classes, and outlines key experimental protocols and quantitative data for researchers and scientists in drug development.

The Significance of Chirality and this compound

Mandelic acid, with its chiral center at the alpha-carbon, exists as two enantiomers: (R)-(-)-mandelic acid and (S)-(+)-mandelic acid. In pharmaceutical applications, the biological activity of a drug is often associated with a specific enantiomer, while the other may be inactive or even cause undesirable side effects. This underscores the necessity of producing single-enantiomer drugs.[1][2] this compound and its derivatives are instrumental in achieving this stereochemical precision, serving both as chiral starting materials and as effective resolving agents for racemic mixtures.[3][4]

Methods for Obtaining Enantiopure this compound

The production of enantiomerically pure this compound is a crucial first step. Several methods are employed, with chiral resolution and biocatalytic synthesis being the most prominent.

Chiral Resolution of Racemic Mandelic Acid

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. This is often achieved by reacting the racemic acid with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by methods such as fractional crystallization.[4][5]

A common method involves the use of a chiral base, such as (1R,2S)-(-)-ephedrine, to resolve racemic mandelic acid. The diastereomeric salts formed are (R)-mandelic acid-(1R,2S)-ephedrine and (S)-mandelic acid-(1R,2S)-ephedrine. Due to their different solubilities, one diastereomer can be selectively crystallized. Subsequent acidification of the separated diastereomeric salt regenerates the enantiomerically pure mandelic acid.[5]

Experimental Protocol: Resolution of (±)-Mandelic Acid with (1R,2S)-(−)-Ephedrine [5]

-

Salt Formation: Dissolve racemic mandelic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of (1R,2S)-(−)-ephedrine to the solution.

-

Crystallization: Allow the solution to cool, inducing the crystallization of one of the diastereomeric salts. The less soluble salt, typically the (R)-(-)-mandelic acid salt, will precipitate out.

-

Isolation: Isolate the crystallized salt by vacuum filtration and wash with a small amount of cold solvent.

-

Recrystallization: Recrystallize the salt from a suitable solvent to improve diastereomeric purity.

-

Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically pure (R)-(-)-mandelic acid.

-

Extraction and Isolation: Extract the (R)-(-)-mandelic acid with an organic solvent (e.g., diethyl ether), dry the organic layer, and evaporate the solvent to obtain the purified product.

Biocatalytic Synthesis

Biocatalytic methods offer a green and highly selective alternative to chemical synthesis for producing enantiopure mandelic acid.[1][6] These processes utilize enzymes, such as nitrilases, lipases, and dehydrogenases, which can exhibit high stereoselectivity.[7][8]

One common biocatalytic route involves the hydrolysis of racemic mandelonitrile. A nitrilase enzyme can selectively hydrolyze one enantiomer of mandelonitrile to the corresponding mandelic acid, leaving the other enantiomer unreacted.[7][9] For instance, (R)-mandelic acid can be produced from racemic mandelonitrile with high enantiomeric excess.[7]

This compound as a Precursor in Drug Synthesis

This compound and its derivatives are pivotal in the synthesis of numerous active pharmaceutical ingredients (APIs) across various therapeutic categories.

Antibiotics: Semisynthetic Penicillins and Cephalosporins

D-(-)-Mandelic acid is a key intermediate in the preparation of semisynthetic penicillins and cephalosporins.[6][10][11] The mandelamido side chain at the 7-position of the cephalosporin nucleus imparts favorable antibacterial properties.[12] Cefamandole is a notable example of a broad-spectrum cephalosporin antibiotic derived from D-(-)-mandelic acid.[13]

Table 1: Examples of Antibiotics Synthesized from this compound Derivatives

| Drug Name | Precursor | Therapeutic Class | Key Synthetic Step |

| Cefamandole | D-(-)-Mandelic acid | Cephalosporin Antibiotic | Acylation of 7-aminocephalosporanic acid |

| Ampicillin | D-(-)-Phenylglycine (related structure) | Penicillin Antibiotic | Acylation of 6-aminopenicillanic acid[14][15] |

| Amoxicillin | D-(-)-p-Hydroxyphenylglycine (related structure) | Penicillin Antibiotic | Acylation of 6-aminopenicillanic acid[14][15] |

dot

Caption: Synthetic pathway to semisynthetic β-lactam antibiotics.

Antithrombotic Agents: Clopidogrel

(R)-2-Chloromandelic acid, a derivative of (R)-mandelic acid, is a crucial precursor for the synthesis of the widely used antithrombotic drug, clopidogrel.[1][7] Clopidogrel functions by irreversibly inhibiting the P2Y12 receptor on platelets.[1]

Urological Drugs: (S)-Oxybutynin

(S)-Mandelic acid is a key precursor in the synthesis of (S)-Oxybutynin, a medication used to treat overactive bladder by reducing muscle spasms.[1][16]

Other Pharmaceutical Applications

The utility of this compound extends to various other drug classes:

-

Ophthalmic Agents: Mandelic acid is a precursor to homatropine, an anticholinergic medication used to dilate the pupils.[17]

-

Vasodilators: Cyclandelate, a vasodilator, is an ester of mandelic acid.[17]

-

Stimulants: Enantiopure (R)-Pemoline, a stimulant, can be prepared chemoenzymatically from racemic mandelic acid.[7]

-

Antiviral Agents: A mandelic acid condensation polymer, known as SAMMA, has shown promise as a microbicide for preventing the entry of HIV and Herpes Simplex Virus.[18][19][20]

Table 2: Diverse Pharmaceutical Applications of this compound

| Drug/Compound | Precursor | Therapeutic Class |

| Clopidogrel | (R)-2-Chloromandelic acid | Antithrombotic[1][7] |

| (S)-Oxybutynin | (S)-Mandelic acid | Urological[1][16] |

| Homatropine | Mandelic acid | Ophthalmic[17] |

| Cyclandelate | Mandelic acid | Vasodilator[17] |

| (R)-Pemoline | (R)-Mandelic acid | Stimulant[7] |

| SAMMA | Mandelic acid | Antiviral[18][19] |

Experimental Workflows and Logical Relationships

The journey from racemic mandelic acid to a final enantiopure pharmaceutical product involves several key stages, as illustrated in the following workflow.

dot

References

- 1. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Bacterial mandelic acid degradation pathway and its application in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP0596466A2 - The process for producing D-mandelic acid - Google Patents [patents.google.com]

- 11. US4322548A - Resolution of racemic mandelic acid - Google Patents [patents.google.com]

- 12. Semisynthetic cephalosporins. Synthesis and structure-activity relationships of 7-mandelamido-3-cephem-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Orally active esters of cephalosporin antibiotics. 3. Synthesis and biological properties of aminoacyloxymethyl esters of 7-[D(-)-mandelamido]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-3-cephem-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US3912719A - Production of semisynthetic penicillins - Google Patents [patents.google.com]

- 15. New Semisynthetic Penicillins Obtained by Coupling of the 6-Aminopenicillanic Acid with 5-Mercapto-1,2,4-triazoles-3,4-disubstituted - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mandelic acid - Wikipedia [en.wikipedia.org]

- 18. Mandelic acid condensation polymer: novel candidate microbicide for prevention of human immunodeficiency virus and herpes simplex virus entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Mandelic Acid Condensation Polymer: Novel Candidate Microbicide for Prevention of Human Immunodeficiency Virus and Herpes Simplex Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Chirality: A Technical Guide to (-)-Mandelic Acid in Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the principle of chirality is a critical determinant of therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth exploration of chirality's significance, focusing on the versatile applications of (-)-Mandelic acid as a pivotal tool in the synthesis and resolution of chiral compounds.

The Imperative of Chirality in Pharmaceutical Science

The biological systems of the human body are inherently chiral. Enzymes, receptors, and other protein targets are composed of L-amino acids, creating a stereospecific environment. Consequently, the interaction of a chiral drug with its biological target is highly dependent on its three-dimensional orientation. One enantiomer may elicit the desired therapeutic effect, while its counterpart could be inactive or, in some notorious cases, responsible for adverse effects.

The thalidomide tragedy of the 1960s, where the (S)-enantiomer was found to be teratogenic while the (R)-enantiomer possessed the desired sedative properties, serves as a stark reminder of the importance of stereochemistry in drug design.[1] This and other examples have led to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), which now require the characterization and testing of individual enantiomers of a chiral drug.[2] This has propelled the development of single-enantiomer drugs, a trend that continues to dominate the pharmaceutical industry.[3][4]

This compound: A Chiral Workhorse

Mandelic acid (C₆H₅CH(OH)CO₂H) is an aromatic alpha-hydroxy acid that exists as a pair of enantiomers: (+)-(S)-Mandelic acid and (-)-(R)-Mandelic acid.[5] this compound, in particular, has emerged as a valuable and cost-effective chiral resolving agent and a versatile chiral building block in asymmetric synthesis.[6]

Physicochemical Properties

| Property | Value |

| IUPAC Name | (2R)-2-hydroxy-2-phenylacetic acid[7] |

| Synonyms | (R)-(-)-Mandelic acid, D-Mandelic acid[7] |

| Molecular Formula | C₈H₈O₃[5] |

| Molar Mass | 152.15 g/mol [5] |

| Melting Point | 132-135 °C[5] |

| Appearance | White crystalline powder[5] |

| Solubility | Soluble in water and polar organic solvents[5] |

Applications of this compound in Drug Development

The primary applications of this compound in the pharmaceutical industry are centered around its ability to facilitate the separation and synthesis of single-enantiomer compounds.

Chiral Resolution of Racemic Amines

Classical chiral resolution via the formation of diastereomeric salts is a widely used industrial method for separating enantiomers.[8] this compound, being an optically pure acid, can react with a racemic mixture of a basic compound, such as an amine, to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Logical Workflow: Classical Chiral Resolution

The following diagram illustrates the general workflow for the chiral resolution of a racemic amine using this compound.

The efficiency of chiral resolution is typically evaluated by the yield and the enantiomeric excess (e.e.) of the resolved enantiomer. The following table summarizes the resolution of various racemic amines using this compound.

| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |

| (±)-1-Phenylethylamine | This compound | Ethanol | - | >95 |

| (±)-2-Amino-1-butanol | This compound | Methanol | - | 87-95 (after recrystallization) |

| (±)-Phenylalanine methyl ester | This compound | Methanol | 78-90 | 85 |

Asymmetric Synthesis

This compound and its derivatives can also be employed as chiral auxiliaries or starting materials in asymmetric synthesis. In this approach, the chirality of the mandelic acid moiety is transferred to the target molecule during the course of the reaction, leading to the preferential formation of one enantiomer. This method is often more efficient than classical resolution as it can theoretically yield 100% of the desired enantiomer.

Experimental Protocols

Chiral Resolution of (±)-1-Phenylethylamine using this compound

This protocol describes a classic example of diastereomeric salt resolution.

Materials:

-

(±)-1-Phenylethylamine

-

This compound

-

Methanol

-

10% Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid

Procedure:

-

Salt Formation: Dissolve (±)-1-phenylethylamine in methanol in a flask. In a separate flask, dissolve an equimolar amount of this compound in a minimum amount of hot methanol.

-

Slowly add the hot this compound solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Separation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

The mother liquor contains the more soluble diastereomeric salt.

-

Liberation of the Amine: Suspend the collected crystals in water and add 10% sodium hydroxide solution until the mixture is basic.

-

Extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether.

-

Dry the ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the optically enriched amine.

-

The enantiomeric excess of the product can be determined by polarimetry or chiral chromatography.

Signaling Pathways and Metabolic Relevance

While not a signaling molecule itself, mandelic acid is involved in metabolic pathways, most notably in the breakdown of xenobiotics like styrene.

Styrene Metabolism

Styrene, a common industrial chemical, is metabolized in the body to mandelic acid, which is then excreted in the urine. The metabolic pathway involves several enzymatic steps.

Styrene Metabolic Pathway

The following diagram illustrates the major metabolic pathway of styrene to mandelic acid.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. Direct enantiomeric TLC resolution of dl-penicillamine using (R)-mandelic acid and l-tartaric acid as chiral impregnating reagents and as chiral mobile phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of different chiral selectors for the enantiomeric determination of amphetamine-type substances in human urine by solid-phase extraction followed by capillary electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate H NMR Experiment To Introduce Chiral Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Mixtures Using (-)-Mandelic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. The use of a single, therapeutically active enantiomer can lead to drugs with improved efficacy and safety. One of the most common and effective methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent. (-)-Mandelic acid, a readily available and relatively inexpensive chiral carboxylic acid, is widely employed for the resolution of racemic amines.[1][2]

This document provides detailed application notes and protocols for the chiral resolution of racemic amines using this compound. The principle of this method lies in the reaction of a racemic amine with an enantiomerically pure chiral acid, such as this compound, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3] Subsequent treatment of the separated diastereomeric salt with a base liberates the desired enantiomer of the amine.

Data Presentation

The following table summarizes quantitative data from various examples of chiral resolution of racemic amines using mandelic acid and its derivatives. This allows for a clear comparison of the effectiveness of the resolution under different conditions.

| Racemic Amine | Resolving Agent | Solvent(s) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) | Reference |

| 1-Phenylethylamine | D-(-)-O-acetylmandelic acid | Toluene | 96 (amide) | 99 | CN104152526A[4] |

| Phenylalanine methyl ester | PEGylated-(R)-mandelic acid | Methanol | 78-90 | 72-85 (first cycle), 87-95 (second cycle) | (NIH)[5] |

| 2-Amino-1-butanol | PEGylated-(R)-mandelic acid | Methanol | 86 | 81 | (NIH)[5] |

| 1-Phenylethylamine | PEGylated-(R)-mandelic acid | Methanol | 82 | 83 | (NIH)[5] |

| D,L-alpha-phenethylamine | Dthis compound | Water/Acetic Acid | High | High | (Google Patents)[6] |

Experimental Protocols

Protocol 1: General Procedure for the Chiral Resolution of a Racemic Amine

This protocol describes a general method for the chiral resolution of a racemic amine using this compound via diastereomeric salt crystallization.

Materials:

-

Racemic amine

-

This compound

-

Suitable solvent (e.g., methanol, ethanol, water, or a mixture)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Filter paper

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diastereomeric Salt Formation: a. Dissolve the racemic amine in a suitable solvent. b. In a separate flask, dissolve an equimolar amount of this compound in the same solvent. c. Slowly add the this compound solution to the amine solution with stirring. d. The mixture may be heated gently to ensure complete dissolution. e. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt. f. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization.

-

Isolation and Purification of the Diastereomeric Salt: a. Collect the precipitated diastereomeric salt by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. c. The salt can be recrystallized from a suitable solvent to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each recrystallization step until a constant value is achieved.[1]

-

Liberation of the Enantiomerically Enriched Amine: a. Suspend the crystalline diastereomeric salt in water. b. Add an aqueous solution of a strong base, such as 2 M NaOH, until the pH is basic (pH > 10) to liberate the free amine. c. Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times. d. Combine the organic extracts and dry over an anhydrous drying agent like MgSO₄ or Na₂SO₄. e. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched amine.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by ¹H NMR Spectroscopy

The enantiomeric excess of the resolved amine can be determined by converting it into a pair of diastereomers with a chiral derivatizing agent and analyzing the resulting ¹H NMR spectrum. Optically active mandelic acid analogues can also be used as chiral solvating agents for direct ¹H NMR determination of the enantiomeric composition of some amines.[7]

Materials:

-

Enantiomerically enriched amine sample

-

Chiral derivatizing agent (e.g., Mosher's acid chloride) or a chiral solvating agent

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tubes

-

¹H NMR spectrometer

Procedure:

-

Sample Preparation (with Derivatizing Agent): a. In a clean, dry NMR tube, dissolve a known amount of the amine sample in a suitable deuterated solvent. b. Add a slight excess of the chiral derivatizing agent. c. Allow the reaction to proceed to completion.

-

¹H NMR Analysis: a. Acquire the ¹H NMR spectrum of the diastereomeric mixture. b. Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers. c. Integrate the two signals. The enantiomeric excess can be calculated using the following formula: e.e. (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100

Visualizations

Caption: Experimental workflow for chiral resolution.

Caption: Principle of diastereomeric salt formation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Illustrate how to resolve racemic 1-phenylethanamine (shown in the margin.. [askfilo.com]

- 4. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]

- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]

- 7. arkat-usa.org [arkat-usa.org]

Application Notes and Protocols: The Role of (-)-Mandelic Acid in the Synthesis of Semi-Synthetic Penicillins

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of (-)-mandelic acid as a chiral precursor in the synthesis of semi-synthetic penicillins, with a primary focus on Ampicillin. The methodologies outlined emphasize enzymatic synthesis, a greener alternative to traditional chemical routes.

Introduction

Semi-synthetic penicillins are a cornerstone of antibacterial therapy. Their synthesis involves the acylation of the 6-aminopenicillanic acid (6-APA) nucleus with various side chains, which dictates the antibacterial spectrum and pharmacological properties of the resulting antibiotic. This compound, a chiral α-hydroxy acid, is a crucial starting material for the synthesis of D-(-)-phenylglycine, the side chain precursor for ampicillin, one of the most widely used semi-synthetic penicillins.[1][2] The use of the specific enantiomer, (R)-(-)-mandelic acid, is critical for the synthesis of the biologically active form of ampicillin.[2][3]

The traditional chemical synthesis of ampicillin is often associated with the use of hazardous reagents, extreme temperatures, and the need for protecting groups, leading to significant environmental concerns.[1][4] In contrast, enzymatic synthesis, primarily utilizing penicillin G acylase (PGA), offers a more sustainable and efficient alternative, operating under mild conditions in aqueous media.[4]

This application note will detail the enzymatic conversion of a this compound derivative, specifically D-(-)-phenylglycine methyl ester (PGME), to ampicillin.

Overall Synthesis Workflow

The synthesis of ampicillin from this compound can be conceptualized in two main stages:

-

Conversion of this compound to a D-Phenylglycine Derivative: This involves the transformation of the hydroxyl group of mandelic acid to an amino group with the correct stereochemistry.

-

Enzymatic Acylation of 6-APA: The resulting D-phenylglycine derivative, often activated as an ester or amide, is then coupled with 6-aminopenicillanic acid (6-APA) using penicillin G acylase.

Below is a graphical representation of the overall workflow.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Ampicillin from D-(-)-Phenylglycine Methyl Ester (PGME) and 6-APA

This protocol describes the kinetically controlled synthesis of ampicillin catalyzed by immobilized penicillin G acylase.

Materials:

-

Immobilized Penicillin G Acylase (E.C. 3.5.1.11) from Escherichia coli

-

6-Aminopenicillanic acid (6-APA)

-

D-(-)-Phenylglycine methyl ester (PGME)

-

Phosphate buffer (0.1 M)

-

Hydrochloric acid (2N)

-

Sodium hydroxide (2N)

Equipment:

-

Jacketed glass reactor with overhead stirrer and pH probe

-

Thermostatic water bath

-

pH meter and controller

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a 50 mL solution of 0.1 M phosphate buffer and adjust the pH to 6.5 using 2N HCl or 2N NaOH.

-

Add 100 mM of 6-APA and 300 mM of PGME to the buffer solution in the reactor.

-

Equilibrate the reaction mixture to 35°C using the thermostatic water bath.

-

Initiate the reaction by adding 15 U/100 µg of immobilized penicillin G acylase.

-

Maintain the pH at 6.5 throughout the reaction by the controlled addition of 2N HCl using a pH controller.

-

Maintain constant stirring at 200 rpm.

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of ampicillin, 6-APA, and PGME by HPLC.

-

The reaction is typically monitored for up to 2 hours, as prolonged reaction times can lead to the hydrolysis of the synthesized ampicillin.[5]

Data Presentation

The efficiency of the enzymatic synthesis of ampicillin is influenced by various parameters, including substrate molar ratio, temperature, and pH. The following tables summarize key quantitative data from relevant studies.

Table 1: Effect of Substrate Molar Ratio on Ampicillin Synthesis

| 6-APA (mM) | PGME (mM) | Molar Ratio (6-APA:PGME) | Temperature (°C) | pH | Maximum Yield (%) | Reference |

| 100 | 300 | 1:3 | 35 | 6.5 | Not specified | [5] |

| 50 | 150 | 1:3 | 25 | 6.0 | Not specified | [4] |

| 50 | 150 | 1:3 | 25 | 6.5 | Not specified | [4] |

Table 2: Influence of pH and Temperature on Ampicillin Synthesis

| pH | Temperature (°C) | Substrate Ratio (6-APA:PGME) | Enzyme Source | Observations | Reference |

| 5.5 - 6.5 | 25 | 1:3 | E. coli CLEA | Optimum pH range for synthesis activity. | [4] |

| 6.0 | 25 | 1:3 | E. coli CLEA | Higher ampicillin production compared to pH 7.0. | [4] |

| 6.5 | 35 | 1:3 | Immobilized E. coli | Conditions for high selectivity. | [5] |

Signaling Pathways and Logical Relationships

The enzymatic synthesis of ampicillin involves a key intermediate, the acyl-enzyme complex. The acyl donor (PGME) first binds to the penicillin G acylase, forming this complex. The complex can then react with the nucleophile (6-APA) to form ampicillin or undergo hydrolysis in the presence of water. This competitive reaction pathway is crucial in optimizing the yield of the desired product.

Conclusion

The use of this compound as a chiral precursor for the synthesis of D-(-)-phenylglycine derivatives is a critical step in the production of semi-synthetic penicillins like ampicillin. The subsequent enzymatic acylation of 6-APA using penicillin G acylase represents a significant advancement over traditional chemical methods, offering improved sustainability and efficiency. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development and manufacturing. Further optimization of reaction conditions and enzyme engineering hold the potential to further enhance the industrial viability of these green synthetic routes.

References

- 1. brieflands.com [brieflands.com]

- 2. nottingham.ac.uk [nottingham.ac.uk]

- 3. Protein Engineering of Penicillin Acylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Chiral Resolution of Racemic Bases using (-)-Mandelic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of pharmaceuticals and fine chemicals. Many bioactive molecules are chiral, with enantiomers often exhibiting different pharmacological and toxicological profiles.[1][2] One of the most established and cost-effective methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.[2][3][4] (-)-Mandelic acid is a widely used chiral acid for the resolution of racemic bases due to its availability, low cost, and effectiveness in forming crystalline diastereomeric salts with a range of amines.[2][4][5]

Principle of Resolution: The fundamental principle behind this technique lies in the reaction of a racemic base (a 50:50 mixture of R- and S-enantiomers) with an enantiomerically pure resolving agent, in this case, this compound. This acid-base reaction forms a mixture of two diastereomeric salts.

-

(R)-Base + this compound → (R)-Base-(-)-Mandelic Acid Salt

-

(S)-Base + this compound → (S)-Base-(-)-Mandelic Acid Salt

Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most notably solubility in a given solvent.[2][4] This difference allows for the separation of the less soluble diastereomeric salt from the more soluble one by fractional crystallization. Once the less soluble salt is isolated, the pure enantiomer of the base can be recovered by treatment with a strong base to break the salt. The resolving agent can then be recovered and potentially reused.

Quantitative Data on Resolution Efficacy

The efficiency of chiral resolution is typically measured by the yield and the enantiomeric excess (ee%) or diastereomeric excess (de%) of the product. The following table summarizes data from various studies using mandelic acid or its derivatives as resolving agents.

| Racemic Base Resolved | Resolving Agent | Solvent(s) | Yield | Diastereomeric/Enantiomeric Excess | Reference |

| 1-Phenylethylamine | PEGylated-(R)-Mandelic Acid | Methanol | 82% | 88% ee (after 2 cycles) | --INVALID-LINK--[6] |

| 2-Amino-1-butanol | PEGylated-(R)-Mandelic Acid | Methanol | 78% | 87% ee (after 2 cycles) | --INVALID-LINK--[6] |

| Phenylalanine methyl ester | PEGylated-(R)-Mandelic Acid | Methanol | 90% | 95% ee (after 2 cycles) | --INVALID-LINK--[6] |

| Mandelic Acid | (R)-1-Phenylethanamine | Methanol/scCO₂ | N/A | 62% de | [Separation of enantiomers by diastereomeric salt formation and precipitation in supercritical carbon dioxide. Application to the resolution of mandelic acid |

| D,L-alpha-phenethylamine | Dthis compound | Water | 93-94% | High enantiomeric purity | --INVALID-LINK--[7] |

Visualizing the Resolution Process

The logical flow of separating enantiomers via diastereomeric salt formation is a key concept.

Caption: Chemical resolution of a racemic base using this compound.

Detailed Experimental Protocol

This protocol provides a general methodology for the resolution of a racemic amine using this compound. The specific solvent, temperature, and molar ratios may require optimization for different substrates.

Materials:

-

Racemic base (e.g., (±)-1-phenylethylamine)

-

This compound

-

Solvent (e.g., Methanol, Ethanol, Water, or mixtures)

-

Aqueous Sodium Hydroxide (NaOH), 2M

-

Organic extraction solvent (e.g., Diethyl ether, Dichloromethane)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (flasks, beakers, funnel)

-

Filtration apparatus (Büchner funnel, filter paper)

-

Rotary evaporator

-

Polarimeter or Chiral HPLC for analysis

Workflow Overview:

Caption: General experimental workflow for chiral resolution.

Step-by-Step Procedure:

-

Diastereomeric Salt Formation:

-

In an Erlenmeyer flask, dissolve the racemic base (1.0 equivalent) in a minimal amount of a suitable hot solvent (e.g., methanol).

-

In a separate flask, dissolve this compound (0.5 to 1.0 equivalents) in the same solvent, heating gently if necessary. Using a sub-stoichiometric amount of the resolving agent can sometimes lead to higher optical purity in the first crop of crystals.

-

Add the mandelic acid solution to the solution of the base and stir.

-

-

Crystallization:

-

Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

-

To maximize the yield, place the flask in an ice bath for 1-2 hours.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small portion of the ice-cold solvent to remove any adhering mother liquor which contains the more soluble diastereomer.

-

Dry the crystals. At this stage, the diastereomeric purity can be assessed. For higher purity, a recrystallization step is often necessary.[1][2]

-

-

Liberation of the Enantiopure Base:

-

Transfer the crystalline diastereomeric salt to a separatory funnel or flask.

-

Add water and then add a 2M aqueous solution of a strong base (like NaOH) dropwise until the solution is strongly basic (check with pH paper). This will convert the amine salt back to the free base.

-

-

Extraction and Purification:

-

Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, 3 x 20 mL).

-

Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the resolved, enantiomerically enriched base.

-

-

Analysis:

-

Determine the optical purity (enantiomeric excess) of the product by measuring its specific rotation with a polarimeter and comparing it to the literature value for the pure enantiomer.

-

Alternatively, and more accurately, use chiral chromatography (HPLC or GC) to determine the ee%.

-

References

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]

Application Note: Determination of (-)-Mandelic Acid in Urine by HPLC-UV

Introduction

Mandelic acid (MA) is a key biological marker for exposure to styrene and ethylbenzene. The analysis of its specific enantiomers, such as (-)-Mandelic acid, is crucial for toxicological and metabolic studies. This application note provides a detailed high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the quantitative determination of this compound in human urine. The described protocol offers a selective and sensitive approach suitable for clinical and research laboratories.

Principle

This method involves the extraction of this compound from a urine matrix, followed by chiral separation and quantification using a reversed-phase HPLC system with a UV detector. The sample preparation utilizes microextraction by packed sorbent (MEPS), a rapid and efficient technique for analyte enrichment and interference removal. Chiral resolution is achieved using a specialized chiral stationary phase column, allowing for the specific measurement of the (-)-enantiomer.

Experimental Protocols

Sample Preparation: Microextraction by Packed Sorbent (MEPS)

This protocol is adapted from a method utilizing molecularly imprinted polymers (MIPs) for selective extraction.[1][2]

a. Materials:

-

Urine sample

-

Methanol (HPLC grade)

-

Acetic acid (glacial)

-

Deionized water

-

MEPS syringe with a MIP sorbent selective for mandelic acid

b. Procedure:

-

Centrifuge the urine sample at 4000 rpm for 5 minutes to remove particulate matter.[3]

-

Adjust the pH of the urine sample to the optimal level for MIP binding (as determined by validation, typically acidic).

-

Conditioning the MEPS sorbent: Draw and discard 200 µL of methanol, followed by 200 µL of deionized water through the MEPS cartridge.

-

Sample Loading: Draw 500 µL of the pre-treated urine sample into the MEPS syringe.

-

Washing: Discard the sample and wash the sorbent with 200 µL of a solution of deionized water and methanol to remove interferences. The exact ratio should be optimized.

-

Elution: Elute the retained this compound by drawing 100 µL of a methanol and acetic acid mixture (e.g., 9:1 v/v) into the syringe.

-

The eluate is now ready for injection into the HPLC system.

HPLC-UV Analysis

The following HPLC parameters are a composite based on typical chiral separation methods for mandelic acid and its derivatives.[4][5]

a. Instrumentation:

-

HPLC system with an isocratic pump

-

UV/VIS detector

-

Chiral stationary phase column (e.g., CHIRALPAK® IC or a custom-packed MIP column)[2][4]

-

Data acquisition and processing software

b. Chromatographic Conditions:

-

Column: Chiral stationary phase, e.g., CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm)[4]

-

Mobile Phase: A mixture of n-hexane, a polar modifier (isopropanol or ethanol), and an acidic additive (e.g., 0.1% Trifluoroacetic acid - TFA). The exact ratio needs to be optimized for baseline separation of the enantiomers. For example, n-hexane:isopropanol:TFA (90:10:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 25 °C

-

UV Detection Wavelength: 230 nm[4]

Quantitative Data Summary

The following table summarizes typical validation parameters for HPLC-UV methods for mandelic acid determination in urine. Note that these values can vary depending on the specific instrumentation and laboratory conditions.